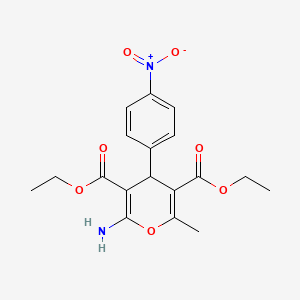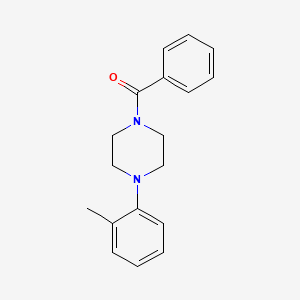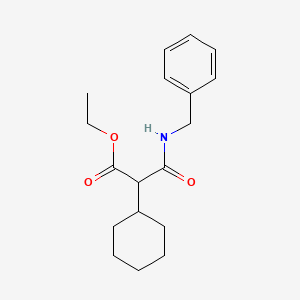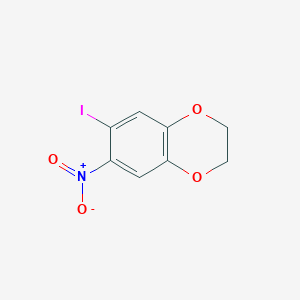
2,2,2-trifluoro-1-phenylethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoro-1-phenylethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TFMIMIC and is a derivative of isoxazolecarboxylate. TFMIMIC has been used in various scientific studies due to its unique properties, including its ability to bind to specific receptors in the body.
Mécanisme D'action
TFMIMIC binds to the GABA-A receptor and modulates its activity. The GABA-A receptor is a ligand-gated ion channel that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). When GABA binds to the receptor, it causes the channel to open, allowing negatively charged chloride ions to flow into the cell. This influx of chloride ions hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential. TFMIMIC enhances the activity of the GABA-A receptor, leading to an increase in the inhibitory tone of the neuron.
Biochemical and Physiological Effects:
TFMIMIC has been shown to have a range of biochemical and physiological effects. In animal studies, TFMIMIC has been shown to reduce anxiety and improve sleep quality. TFMIMIC has also been shown to reduce the severity of withdrawal symptoms in alcohol-dependent animals. Additionally, TFMIMIC has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TFMIMIC in scientific research is its ability to bind selectively to the GABA-A receptor. This allows researchers to investigate the role of the GABA-A receptor in various physiological and pathological conditions. However, one limitation of using TFMIMIC is its relatively low potency compared to other GABA-A receptor modulators. This can make it difficult to achieve the desired effect at lower concentrations, which may limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research involving TFMIMIC. One area of interest is in the development of more potent GABA-A receptor modulators based on the structure of TFMIMIC. Another area of interest is in the investigation of the role of the GABA-A receptor in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Additionally, TFMIMIC could be used as a tool to investigate the molecular mechanisms underlying the development of drug addiction and alcoholism.
Méthodes De Synthèse
The synthesis of TFMIMIC involves the reaction of 2-chlorobenzaldehyde with 2,2,2-trifluoro-1-phenylethanol in the presence of a base. The resulting product is then reacted with methyl isoxazole-4-carboxylate to yield TFMIMIC. The synthesis of TFMIMIC is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
TFMIMIC has been used in various scientific studies due to its unique properties. One of the primary applications of TFMIMIC is in the field of neuroscience. TFMIMIC has been shown to bind to the GABA-A receptor, which is a key target for drugs used to treat anxiety and sleep disorders. TFMIMIC has also been used in studies investigating the role of the GABA-A receptor in alcoholism and drug addiction.
Propriétés
IUPAC Name |
(2,2,2-trifluoro-1-phenylethyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO3/c1-11-15(16(24-27-11)13-9-5-6-10-14(13)20)18(25)26-17(19(21,22)23)12-7-3-2-4-8-12/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHJWHAOZRKTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC(C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-phenylethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![1-(2,3-dimethylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217770.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)
![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B5217784.png)

![N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5217792.png)

![N'-(3-methoxypropyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5217804.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5217808.png)


![N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5217831.png)